An In-Depth Technical Guide to 4-Methoxypyridine N-oxide
An In-Depth Technical Guide to 4-Methoxypyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypyridine (B45360) N-oxide, a heterocyclic organic compound, is a versatile building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the pyridine (B92270) N-oxide moiety combined with an electron-donating methoxy (B1213986) group, make it a valuable reagent and intermediate in a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, safety information, and applications.
Chemical and Physical Properties
4-Methoxypyridine N-oxide is typically a light yellow powder.[1] It is soluble in polar organic solvents.[1] The N-oxide functional group imparts a high degree of polarity to the molecule.
Table 1: Chemical Identifiers and Physical Properties of 4-Methoxypyridine N-oxide
| Property | Value | Reference |
| CAS Number | 1122-96-9 | [2][3] |
| Molecular Formula | C₆H₇NO₂ | [2][3] |
| Molecular Weight | 125.13 g/mol | [2][3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 73-79 °C | [4] |
| InChI | InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 | [2] |
| InChIKey | BOFAIBPJCWFJFT-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC=--INVALID-LINK--[O-] | [2] |
Synthesis of 4-Methoxypyridine N-oxide
The most common and efficient method for the preparation of 4-Methoxypyridine N-oxide is the oxidation of the parent heterocycle, 4-methoxypyridine.
Experimental Protocol: Oxidation with Hydrogen Peroxide in Acetic Acid
This procedure involves the direct oxidation of 4-methoxypyridine using a common oxidizing agent.
Workflow for the Synthesis of 4-Methoxypyridine N-oxide
Caption: Synthesis of 4-Methoxypyridine N-oxide via oxidation.
Procedure:
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To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (e.g., 25 mL) under an inert atmosphere (e.g., argon), add a 30% hydrogen peroxide solution (e.g., 4.2 mL) at room temperature.
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Heat the reaction mixture to reflux and maintain for 24 hours.
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Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC).
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After completion, remove the volatile components under reduced pressure (in vacuo) to yield 4-methoxypyridine N-oxide.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of 4-Methoxypyridine N-oxide.
Infrared (IR) and Raman Spectroscopy
The vibrational modes of 4-Methoxypyridine N-oxide have been thoroughly investigated.
Table 2: Key IR and Raman Spectral Data for 4-Methoxypyridine N-oxide
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3100 | m | s | ν(C-H) |
| 1620 | vs | s | ν(C-C), Ring |
| 1515 | vs | m | ν(C-C), Ring |
| 1240 | vs | s | ν(N-O) |
| 1025 | vs | vs | ν(C-O) |
| 840 | vs | s | γ(C-H) |
vs = very strong, s = strong, m = medium
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electron ionization mass spectrometry of 4-Methoxypyridine N-oxide results in a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the N-oxide and methoxy functional groups. The molecular ion is energetically unstable and can break apart into smaller, charged fragments and uncharged radicals.[5][6] The uncharged radicals are not detected.[5][6]
Safety and Handling
4-Methoxypyridine N-oxide is considered hazardous and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 4-Methoxypyridine N-oxide
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Data sourced from PubChem and may represent an aggregated GHS classification.[2]
Handling Recommendations:
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Use in a well-ventilated area or under a fume hood.
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
4-Methoxypyridine N-oxide serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
Pharmaceutical Applications
The pyridine N-oxide moiety is present in a number of biologically active compounds. 4-Methoxypyridine N-oxide is a valuable precursor for the development of anti-inflammatory and anti-cancer agents.[1] Derivatives of pyridine-4-one, which can be synthesized from 4-methoxypyridine derivatives, have shown anti-inflammatory effects, potentially through the chelation of iron, which is crucial for the activity of enzymes like cyclooxygenase and lipoxygenase in the inflammation pathway.
Logical Relationship in Anti-inflammatory Drug Development
